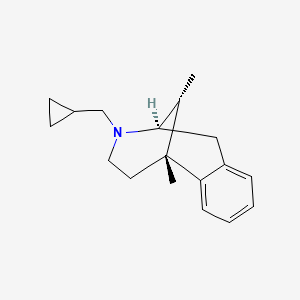
Megalomicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Megalomicin is a macrolide antibiotic compound produced by the bacterium Micromonospora megalomicea. It was discovered in 1969 and is known for its antibacterial, antiviral, and antiparasitic properties. This compound is structurally similar to erythromycin but differs by the addition of a unique deoxyamino sugar, megosamine, to the C-6 hydroxyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Megalomicin is produced through the fermentation of Micromonospora megalomicea. The fermentation process involves inoculating the bacterium into a germination medium, followed by transferring it to a fermentation medium. The fermentation is carried out at specific temperatures and durations to optimize the production of this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is then subjected to various purification steps to isolate and purify this compound. These steps include filtration, extraction, and chromatography .
Chemical Reactions Analysis
Types of Reactions: Megalomicin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to create analogs with improved efficacy .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent systems .
Major Products Formed: The major products formed from the chemical reactions of this compound include various analogs and derivatives. These products are often tested for their biological activities to identify potential new drugs .
Scientific Research Applications
Megalomicin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying macrolide antibiotics. In biology, it is used to study protein synthesis and vesicular transport in cells. In medicine, this compound is investigated for its potential to treat bacterial, viral, and parasitic infections. Additionally, it has industrial applications in the production of antibiotics and other pharmaceuticals .
Mechanism of Action
Megalomicin exerts its effects by inhibiting protein synthesis in bacteria. It binds to the bacterial 50S ribosomal RNA, preventing the formation of peptide bonds and thus inhibiting protein synthesis. This mechanism is similar to that of erythromycin. Additionally, this compound affects protein trafficking in eukaryotic cells by inhibiting vesicular transport between the medial and trans Golgi .
Comparison with Similar Compounds
Megalomicin is similar to other macrolide antibiotics, such as erythromycin, azithromycin, and clarithromycin. its unique addition of the deoxyamino sugar megosamine gives it distinct biological activities, including antiviral and antiparasitic properties not seen in erythromycin . Other similar compounds include spiramycin and pikromycin, which also belong to the macrolide class of antibiotics .
Conclusion
This compound is a versatile macrolide antibiotic with significant potential in various scientific and medical fields. Its unique structure and broad spectrum of biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C44H80N2O15 |
|---|---|
Molecular Weight |
877.1 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C44H80N2O15/c1-16-30-44(11,54)37(50)23(4)33(47)21(2)19-43(10,61-31-18-29(46(14)15)34(48)26(7)56-31)39(60-41-35(49)28(45(12)13)17-22(3)55-41)24(5)36(25(6)40(52)58-30)59-32-20-42(9,53)38(51)27(8)57-32/h21-32,34-39,41,48-51,53-54H,16-20H2,1-15H3/t21-,22-,23+,24+,25-,26+,27+,28+,29-,30-,31+,32+,34?,35-,36+,37-,38+,39-,41+,42-,43-,44-/m1/s1 |
InChI Key |
LRWRQTMTYVZKQW-KXDJUOJUSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O[C@H]4C[C@H](C([C@@H](O4)C)O)N(C)C)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,7-Trihydroxy-6-[3-(trifluoromethyl)phenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B10785504.png)
![4-(2,18,18,21,21-pentamethyl-2,14-diazapentacyclo[13.8.0.03,12.04,9.017,22]tricosa-1(15),3(12),4,6,8,10,13,16,22-nonaen-13-yl)benzoic acid](/img/structure/B10785511.png)

![14-Methylpentacyclo[14.2.1.01,14.02,11.05,10]nonadeca-5(10),6,8-triene-7,15-diol](/img/structure/B10785516.png)
![7,13-Dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10785523.png)
![(3S,5R,6S,7S,9S,10E,11R,12S,13R)-6-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B10785543.png)


![(27Z)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B10785573.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-1-propan-2-ylbenzimidazole-4-carboxamide](/img/structure/B10785592.png)

![Methyl 5-[[amino(nitramido)methylidene]amino]-2-[(2-amino-3-phenylpropanoyl)amino]pentanoate](/img/structure/B10785602.png)

